(3-(Aminomethyl)pyrrolidin-1-yl)(2,6-dichlorophenyl)methanone

Catalog No.
S16159542
CAS No.
M.F
C12H14Cl2N2O
M. Wt
273.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(Aminomethyl)pyrrolidin-1-yl)(2,6-dichloropheny...

Product Name

(3-(Aminomethyl)pyrrolidin-1-yl)(2,6-dichlorophenyl)methanone

IUPAC Name

[3-(aminomethyl)pyrrolidin-1-yl]-(2,6-dichlorophenyl)methanone

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

InChI

InChI=1S/C12H14Cl2N2O/c13-9-2-1-3-10(14)11(9)12(17)16-5-4-8(6-15)7-16/h1-3,8H,4-7,15H2

InChI Key

FWYLOTOHIGSPTE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN)C(=O)C2=C(C=CC=C2Cl)Cl

The compound (3-(Aminomethyl)pyrrolidin-1-yl)(2,6-dichlorophenyl)methanone is a synthetic organic molecule characterized by a pyrrolidine ring substituted with an aminomethyl group and a methanone moiety attached to a dichlorophenyl group. Its chemical structure can be represented as:

C12H13Cl2N1O\text{C}_{12}\text{H}_{13}\text{Cl}_2\text{N}_1\text{O}

This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of (3-(Aminomethyl)pyrrolidin-1-yl)(2,6-dichlorophenyl)methanone can be explored through various reactions typical of amines and ketones. Key reactions include:

  • Nucleophilic Substitution: The aminomethyl group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Condensation Reactions: The presence of the carbonyl group allows for condensation with various amines or alcohols, potentially leading to the formation of more complex structures.
  • Reduction Reactions: The carbonyl functionality can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Preliminary studies indicate that (3-(Aminomethyl)pyrrolidin-1-yl)(2,6-dichlorophenyl)methanone exhibits significant biological activity. It has been associated with:

  • Antidepressant Effects: Compounds with similar structures have shown promise in modulating neurotransmitter levels, suggesting potential antidepressant properties.
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy.
  • Neuroprotective Effects: Research indicates that derivatives of this compound may protect neuronal cells from damage.

Several synthesis methods have been reported for (3-(Aminomethyl)pyrrolidin-1-yl)(2,6-dichlorophenyl)methanone:

  • Pyrrolidine Synthesis: Starting from commercially available pyrrolidine, the aminomethyl group can be introduced via reductive amination with formaldehyde.
  • Formation of Methanone: The dichlorophenyl group can be added through acylation reactions involving the corresponding acid chloride and the aminomethyl-pyrrolidine derivative.
  • Final Purification: The product is typically purified using recrystallization or chromatography techniques to ensure high purity.

The applications of (3-(Aminomethyl)pyrrolidin-1-yl)(2,6-dichlorophenyl)methanone are diverse:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery programs aimed at developing new treatments for neurological disorders and cancers.
  • Chemical Probes: This compound can function as a chemical probe in biological studies to elucidate mechanisms of action in cellular pathways.
  • Research Tool: It is utilized in academic research to study structure-activity relationships in medicinal chemistry.

Interaction studies have revealed that (3-(Aminomethyl)pyrrolidin-1-yl)(2,6-dichlorophenyl)methanone interacts with various biological targets:

  • Receptor Binding Studies: Binding assays indicate that it may interact with serotonin and dopamine receptors, influencing mood and behavior.
  • Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Several compounds share structural similarities with (3-(Aminomethyl)pyrrolidin-1-yl)(2,6-dichlorophenyl)methanone. Here are some notable examples:

Compound NameStructureUnique Features
7-(3-(Aminomethyl)pyrrolidin-1-yl)-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-2-amineStructureContains a pyrido-pyrimidine core, enhancing biological activity.
N-(2,4,5-trichlorophenyl)acetamideStructureExhibits different halogen substitutions affecting its pharmacokinetics.
(R)-6-(3-(Aminomethyl)pyrrolidin-1-yl)-5-(pyrimidin-5-yl)nicotinamideStructureCombines pyrimidine and nicotinamide functionalities for enhanced bioactivity.

The uniqueness of (3-(Aminomethyl)pyrrolidin-1-yl)(2,6-dichlorophenyl)methanone lies in its specific combination of functional groups and its potential versatility in medicinal applications compared to these similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

272.0483185 g/mol

Monoisotopic Mass

272.0483185 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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